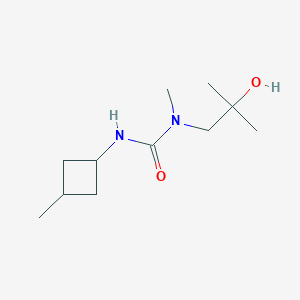
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea works by inhibiting the activity of BTK, which is a key enzyme in the BCR signaling pathway. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has been shown to selectively inhibit BTK activity in B-cells, without affecting other kinases such as Tec, Itk, or JAK3. This selectivity is important because it reduces the risk of off-target effects and toxicity. 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has also been shown to induce apoptosis in B-cells, which is a desirable effect in the treatment of B-cell malignancies.
実験室実験の利点と制限
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent and selective inhibition of BTK activity in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea in lab experiments. It is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea. One area of interest is the development of combination therapies that include 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea with other agents, such as anti-CD20 monoclonal antibodies or BCL-2 inhibitors. Another area of interest is the investigation of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Finally, more studies are needed to understand the potential side effects of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea and to optimize its dosing and administration in clinical trials.
合成法
The synthesis of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 3-methylcyclobutanone with methylamine to form the corresponding imine. This is followed by the addition of 2-hydroxy-2-methylpropanal to form the desired product, which is then converted to the final urea derivative using a coupling reagent.
科学的研究の応用
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity. In vitro studies have demonstrated that 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL, MCL, and DLBCL patients. In vivo studies have also shown significant antitumor activity of 1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea in xenograft models of CLL and MCL.
特性
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(6-8)12-10(14)13(4)7-11(2,3)15/h8-9,15H,5-7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJLDXIOAPGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)N(C)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-methylpropyl)-1-methyl-3-(3-methylcyclobutyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7630414.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)

![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)

![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)